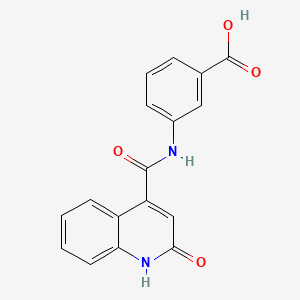

3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

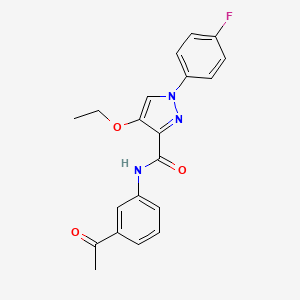

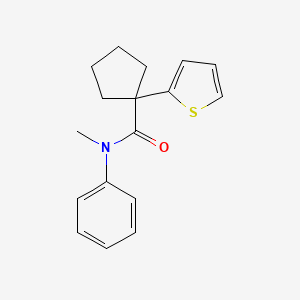

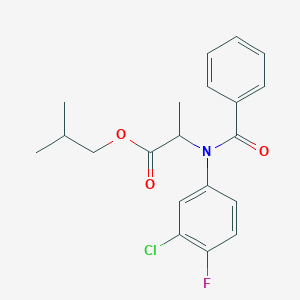

The synthesis of 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid involves a multistep synthetic process. This includes the reaction of 2-amino-1,2-dihydroquinoline-4 (3H)-one with various substituted benzoic acids. The synthesized compound can be purified through recrystallization or chromatography techniques.Molecular Structure Analysis

The molecular formula of 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid is C17H12N2O4 . Its InChI code is 1S/C17H12N2O4/c20-15-9-13 (12-6-1-2-7-14 (12)19-15)16 (21)18-11-5-3-4-10 (8-11)17 (22)23/h1-9H, (H,18,21) (H,19,20) (H,22,23) .科学的研究の応用

Application in Medicinal Chemistry: Inhibition of Acetylcholinesterase Enzyme

Summary of the Application

The compound “3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid” has been synthesized and evaluated as a potent inhibitor against the acetylcholinesterase enzyme (AChE). This enzyme plays a crucial role in Alzheimer’s disease (AD), a worldwide mental disorder manifested with dementia symptoms .

Method of Application

The compound was synthesized and its biological evaluation in inhibiting AChE was evaluated by the in-house gas chromatography method .

Results or Outcomes

The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model. Interestingly compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .

Application in Organic Synthesis: O-Acylation Reaction

Summary of the Application

The compound “3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid” can be synthesized using a triethylamine-mediated O-acylation reaction .

Method of Application

The O-acylation reaction between 8-hydroxyquinolin-2 (1 H )-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature was used to synthesize the compound .

Results or Outcomes

This methodology is notable for its clean reaction profile and straightforward procedure. The 2-oxoquinoline derivative was characterized using spectroscopic, spectrometric, and thermal analyses, enabling a comprehensive understanding of its molecular structure and thermal properties .

Application in Organic Synthesis: Synthesis of Fused Heterocycles

Summary of the Application

The compound “3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid” can be used in the synthesis of fused heterocycles .

Method of Application

The reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .

Results or Outcomes

This methodology is notable for its clean reaction profile and straightforward procedure .

Application in Drug Research: Analgesic Activity

Summary of the Application

The compound “3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid” and its derivatives have been studied for their potential analgesic activity .

Method of Application

The analgesic activity of these compounds was evaluated using nonpedigree, white, male rats on the model of the electric current stimulation of rectal mucosa .

Results or Outcomes

The results of these studies are not specified in the source .

Application in Antiproliferative Activity: Anticancer Research

Summary of the Application

The compound “3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid” and its derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines .

Method of Application

The studies used 59 cell lines obtained from lung, colon, brain, ovary, kidney, prostate, and breast tumors and human leukemia and melanoma .

特性

IUPAC Name |

3-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-15-9-13(12-6-1-2-7-14(12)19-15)16(21)18-11-5-3-4-10(8-11)17(22)23/h1-9H,(H,18,21)(H,19,20)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOMAJGTMGMTLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2994407.png)

![1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2994411.png)

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994417.png)

![N-(4-{5-[1-(3-methoxybenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2994418.png)

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)